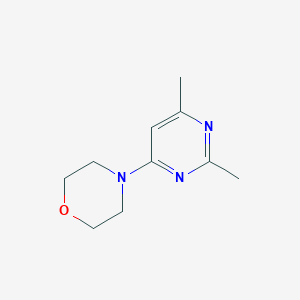

4-(2,6-Dimethylpyrimidin-4-yl)morpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

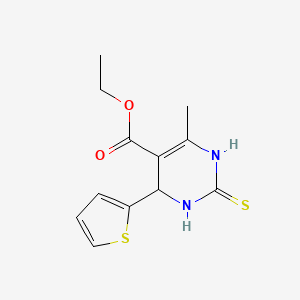

The synthesis of morpholines, including “4-(2,6-Dimethylpyrimidin-4-yl)morpholine”, has seen significant advancements. These compounds are typically synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular structure of “this compound” is based on its molecular formula, C10H15N3O.Chemical Reactions Analysis

Morpholines, including “this compound”, are synthesized from 1,2-amino alcohols and related compounds. The synthesis involves a sequence of coupling, cyclization, and reduction reactions .Wissenschaftliche Forschungsanwendungen

Morpholine Derivatives in Pharmacological Research

Morpholine and its derivatives exhibit a broad spectrum of pharmacological activities due to their unique structural features. These compounds have been explored for their potential in treating various diseases, with significant interest in their application in designing drugs with improved efficacy and reduced side effects. For instance, morpholine derivatives have been reviewed for their chemical and pharmacological interest, particularly focusing on their diverse pharmacological profiles. Such derivatives have shown promising results in the development of novel therapeutic agents, illustrating the potential of morpholine frameworks in drug discovery and development (Asif & Imran, 2019).

Role in Organic Synthesis and Chemical Analysis

The chemical structure of "4-(2,6-Dimethylpyrimidin-4-yl)morpholine" suggests its utility in organic synthesis, where morpholine rings serve as crucial components for synthesizing various heterocyclic compounds. Morpholine derivatives have been used in regioselective bromination processes, showcasing their importance in fine chemical synthesis and the development of specific synthetic pathways (Thapa et al., 2014). Furthermore, the analytical application of morpholine derivatives, particularly in determining antioxidant activity, underscores their versatility in chemical analysis and their potential in evaluating the pharmacological properties of various compounds (Munteanu & Apetrei, 2021).

Material Science and Organic Light-Emitting Diodes (OLEDs)

In material science, particularly in the development of organic light-emitting diodes (OLEDs), morpholine derivatives have been explored for their photophysical properties. The study of BODIPY-based organic semiconductors, which include morpholine derivatives, highlights the potential of these compounds in the development of metal-free infrared emitters and their applications in OLED devices (Squeo & Pasini, 2020). This research domain exemplifies the application of morpholine derivatives in advanced material science, offering insights into designing new materials for optoelectronics.

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(2,6-dimethylpyrimidin-4-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-8-7-10(12-9(2)11-8)13-3-5-14-6-4-13/h7H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNAPOGMKDIXHRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[(3S,3aS,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate](/img/structure/B2807441.png)

![1-Thiophen-2-yl-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2807446.png)

![N-(furan-2-ylmethyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2807450.png)

![3-(4-fluorophenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2807452.png)

![N-{2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl}adamantane-1-carboxamide hydrochloride](/img/structure/B2807457.png)